

Characterization of Triuret Using Advanced Mass Spectrometry Techniques

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Compound of Interest

Compound Name: Triuret

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Introduction

Triuret ($C_2H_4N_4O_3$), also known as carbonyldiurea, is a byproduct of purine degradation and can be formed from the oxidation of uric acid by reactive species such as peroxynitrite.^{[1][2][3]} Its presence and concentration in biological samples can be indicative of oxidative stress.^[4] Accurate and sensitive characterization of **triuret** is crucial for researchers in metabolic diseases, drug development, and clinical diagnostics. This document provides detailed application notes and protocols for the characterization of **triuret** using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for the sensitive and specific quantification of small molecules in complex matrices.^{[3][6][7]}

Principle of Mass Spectrometry for Triuret Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).^[3] For **triuret** analysis, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are employed to generate intact molecular ions with minimal fragmentation.^[3] Tandem mass spectrometry (MS/MS) is then used for structural confirmation and enhanced selectivity by isolating a specific precursor ion, fragmenting it through collision-induced dissociation (CID), and analyzing the resulting product ions.^{[3][8]}

Quantitative Data Summary

The following tables summarize the key quantitative data for the mass spectrometric analysis of **triuret** and its common adducts.

Table 1: Mass-to-Charge Ratios (m/z) of **Triuret** and its Adducts

Ion Species	Formula	Calculated m/z	Observed m/z	Ionization Mode
Protonated Triuret	$[\text{C}_2\text{H}_4\text{N}_4\text{O}_3 + \text{H}]^+$	147.0362	147	Positive ESI/APCI
Deprotonated Triuret	$[\text{C}_2\text{H}_4\text{N}_4\text{O}_3 - \text{H}]^-$	145.0205	145	Negative APCI
Sodium Adduct	$[\text{C}_2\text{H}_4\text{N}_4\text{O}_3 + \text{Na}]^+$	169.0181	169	Positive ESI
Ammonium Adduct	$[\text{C}_2\text{H}_4\text{N}_4\text{O}_3 + \text{NH}_4]^+$	164.0627	164	Positive ESI
Potassium Adduct	$[\text{C}_2\text{H}_4\text{N}_4\text{O}_3 + \text{K}]^+$	184.9921	185	Positive ESI
Lithium Adduct	$[\text{C}_2\text{H}_4\text{N}_4\text{O}_3 + \text{Li}]^+$	153.0420	153	Positive ESI
Rubidium Adduct	$[\text{C}_2\text{H}_4\text{N}_4\text{O}_3 + \text{Rb}]^+$	230.9237	231	Positive ESI
Cesium Adduct	$[\text{C}_2\text{H}_4\text{N}_4\text{O}_3 + \text{Cs}]^+$	278.9185	279	Positive ESI

Data compiled from multiple sources.[\[3\]](#)[\[9\]](#)

Table 2: Key Fragmentation Transitions for **Triuret** Quantification (Positive Ion Mode)

Precursor Ion (m/z)	Product Ion (m/z)	Description
147	130	Loss of NH ₃
147	104	Loss of HNCO
147	87	Further fragmentation
147	70	[OCNCO] ⁺ fragment
147	61	Further fragmentation

Fragmentation data is based on Collision-Induced Dissociation (CID) experiments.[\[3\]](#)[\[10\]](#)

Experimental Protocols

Standard and Sample Preparation

Objective: To prepare **triuret** standards and biological samples for LC-MS/MS analysis.

Materials:

- **Triuret** standard (Sigma-Aldrich or equivalent)
- Ammonium hydroxide (30%)
- Ultrapure water
- Methanol (HPLC grade)
- Ammonium acetate
- Acetic acid
- Biological matrix (e.g., urine, plasma)
- Centrifuge
- Vortex mixer
- Ultrasonic bath

Protocol:

- Preparation of **Triuret** Stock Solution (5 mM):
 1. Weigh 14.6 mg of **triuret** and place it in a 20 mL volumetric flask.
 2. Add ultrapure water to approximately 18 mL.
 3. Add 50 μ L of 30% ammonium hydroxide.[9]
 4. Gently heat and vortex or sonicate the solution for approximately 45 minutes until the **triuret** is completely dissolved.[9] Caution: Overheating or excessive ammonium hydroxide can cause **triuret** degradation.[3]
 5. Bring the final volume to 20 mL with ultrapure water.
- Preparation of Working Standards:
 1. Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 5 mM ammonium acetate with 0.1% acetic acid in water).
- Sample Preparation (from Urine or Plasma):
 1. Thaw frozen biological samples on ice.
 2. For protein precipitation (if necessary, especially for plasma), add three volumes of ice-cold methanol to one volume of the sample.
 3. Vortex vigorously for 1 minute.
 4. Centrifuge at 14,000 x g for 10 minutes at 4°C.
 5. Carefully transfer the supernatant to a clean tube.
 6. Evaporate the supernatant to dryness under a gentle stream of nitrogen.
 7. Reconstitute the residue in the initial mobile phase.
 8. Filter the reconstituted sample through a 0.22 μ m syringe filter before injection.

LC-MS/MS Analysis

Objective: To separate and quantify **triuret** using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

- HPLC system (e.g., Agilent 1100 or equivalent)[3]
- Triple quadrupole mass spectrometer (e.g., Thermo Finnigan TSQ 7000 or equivalent)[3] equipped with an ESI or APCI source.

LC Parameters:

- Column: Luna 5 μ C18(2) 100A (150 mm \times 4.6 mm) or equivalent.[3]
- Mobile Phase A: 5 mM ammonium acetate with 0.1% acetic acid in water.[3]
- Mobile Phase B: Methanol.[3]
- Gradient: A linear gradient can be optimized. A starting point is:
 - 0-5 min: 100% A
 - 5-15 min: Linear gradient to 100% B
 - 15-20 min: 100% B
 - 20.1-25 min: Return to 100% A and equilibrate.
- Flow Rate: 0.3 mL/min.[3]
- Injection Volume: 10 μ L.[3]
- Column Temperature: 30°C.

MS Parameters (Positive ESI Mode):

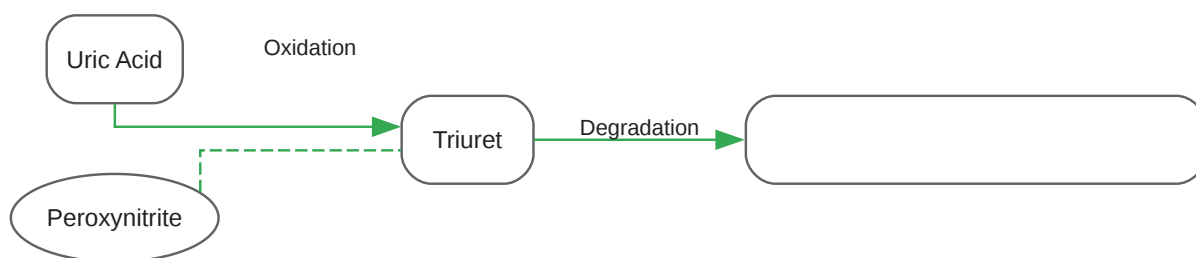
- Ion Source: Electrospray Ionization (ESI)

- Ionization Mode: Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: To be optimized (typically 3-5 kV)
- Sheath Gas (Nitrogen) Pressure: To be optimized
- Auxiliary Gas (Nitrogen) Pressure: To be optimized
- Collision Gas (Argon) Pressure: To be optimized
- Collision Energy: To be optimized for each transition (e.g., 10-20 eV for **triuret** fragmentation).[8][9]
- MRM Transitions:
 - Primary: 147.0 -> 130.0
 - Confirmatory: 147.0 -> 104.0

Visualizations

Triuret Formation and Degradation Pathway

The following diagram illustrates the formation of **triuret** from uric acid and its subsequent degradation products.

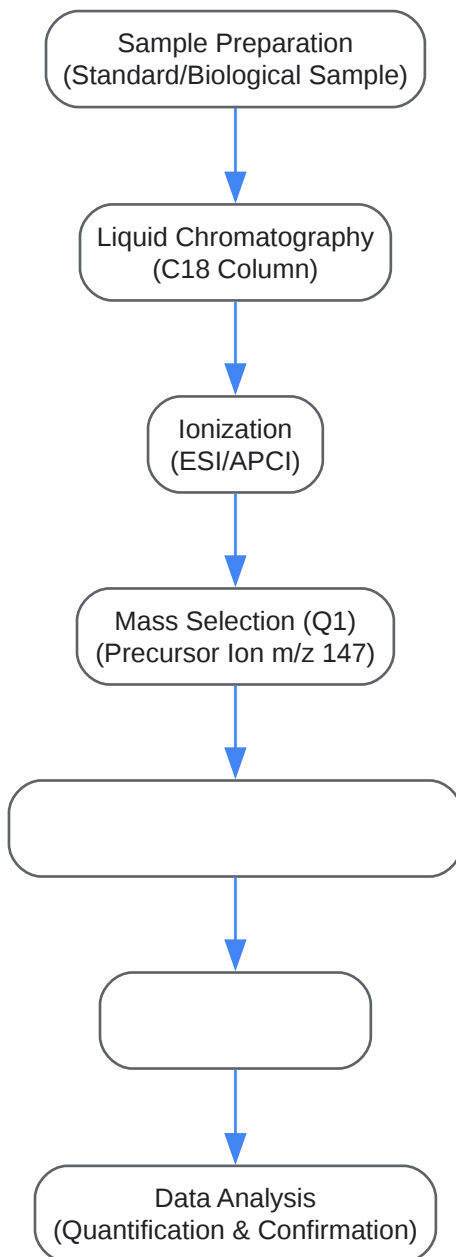


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Caption: Formation of **triuret** from uric acid and its degradation.

Experimental Workflow for Triuret Analysis

This diagram outlines the major steps in the analytical workflow for **triuret** characterization.



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Caption: LC-MS/MS workflow for **triuret** characterization.

Conclusion

The protocols and data presented provide a robust framework for the sensitive and specific characterization of **triuret** by LC-MS/MS. These methods are applicable to a variety of research and clinical settings where the monitoring of oxidative stress and purine metabolism is of interest. The provided workflows and quantitative data will aid researchers, scientists, and drug development professionals in establishing reliable analytical methods for **triuret** in their laboratories.

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